molecular formula C12H13NO5 B2484958 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid CAS No. 30448-09-0

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B2484958
CAS No.: 30448-09-0
M. Wt: 251.238
InChI Key: PRUGUKSHOAAIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . It is a derivative of indole, a bicyclic heterocycle that is widely found in natural products and pharmaceuticals. This compound is characterized by the presence of three methoxy groups attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with an appropriate indole derivative.

    Methoxylation: The indole derivative undergoes methoxylation to introduce methoxy groups at the 4, 5, and 6 positions.

    Carboxylation: The methoxylated indole is then subjected to carboxylation to introduce the carboxylic acid group at the 2 position.

The reaction conditions for these steps may vary, but they generally involve the use of reagents such as methanol, sodium methoxide, and carbon dioxide under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the carboxylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid is unique due to the specific arrangement of methoxy groups and the carboxylic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4,5,6-trimethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-16-9-5-7-6(4-8(13-7)12(14)15)10(17-2)11(9)18-3/h4-5,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUGUKSHOAAIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=C(NC2=C1)C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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